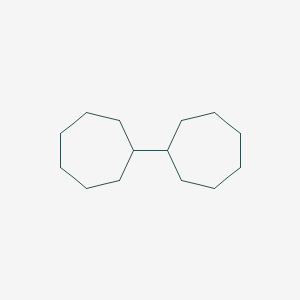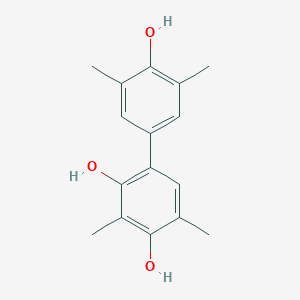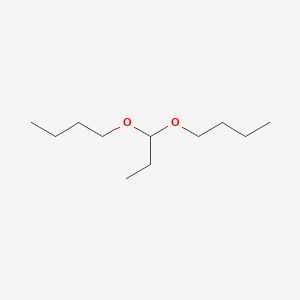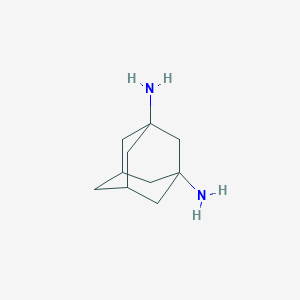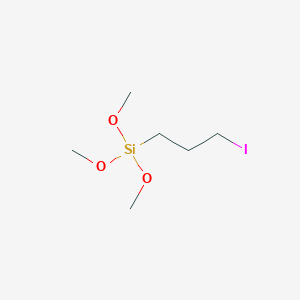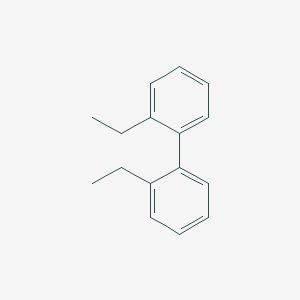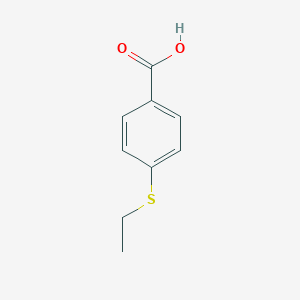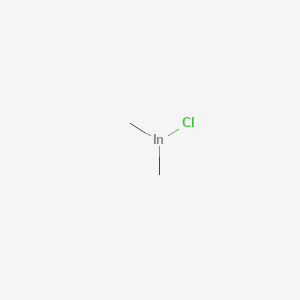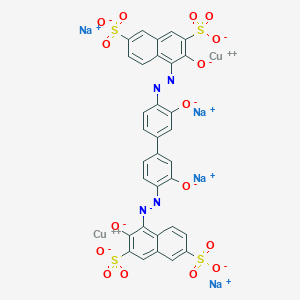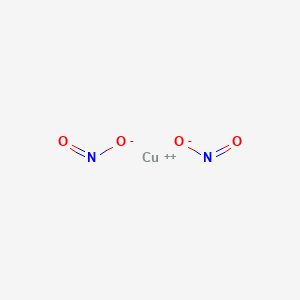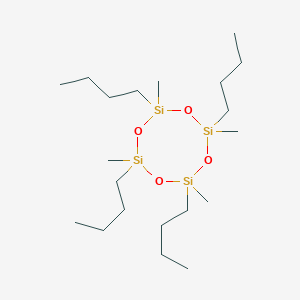
2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane (TBTS) is a cyclic siloxane compound that has been widely used in scientific research due to its unique properties. TBTS is a colorless liquid with a molecular formula of C24H60O4Si4. It has a high boiling point and low viscosity, making it an ideal solvent for many applications.
Applications De Recherche Scientifique
2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has been used in a variety of scientific research applications. One of the most common uses of 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane is as a solvent for the synthesis of nanoparticles. 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has been shown to be an effective solvent for the synthesis of silver and gold nanoparticles. Additionally, 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has been used as a solvent for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have potential applications in gas storage, catalysis, and drug delivery.
Mécanisme D'action
The mechanism of action of 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane is not well understood. However, it is believed that 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane may act as a surfactant, stabilizing nanoparticles and other materials in solution. Additionally, 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane may have a role in controlling the size and shape of nanoparticles during synthesis.
Biochemical and physiological effects:
2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and non-carcinogenic. 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has been shown to have low acute toxicity in animals, with no observed adverse effects at doses up to 2000 mg/kg.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has several advantages for use in lab experiments. It is a relatively non-toxic and non-carcinogenic solvent that has a high boiling point and low viscosity. Additionally, 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane is a relatively inexpensive solvent that is readily available. However, 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has some limitations. It is not miscible with water, which may limit its use in some applications. Additionally, 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane may not be compatible with all materials, which may limit its use in some synthesis reactions.
Orientations Futures
There are several future directions for research involving 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane. One area of research is the synthesis of new materials using 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane as a solvent. Additionally, researchers may investigate the use of 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane in drug delivery applications. Finally, researchers may investigate the mechanism of action of 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane in more detail to better understand its properties and potential applications.
Conclusion:
In conclusion, 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane is a cyclic siloxane compound that has a variety of scientific research applications. It is a relatively non-toxic and non-carcinogenic solvent that has a high boiling point and low viscosity. 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has been used in the synthesis of nanoparticles and MOFs, and has potential applications in drug delivery. While 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane has some limitations, it is a relatively inexpensive and readily available solvent that has several advantages for use in lab experiments. There are several future directions for research involving 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane, including the synthesis of new materials and the investigation of its mechanism of action.
Méthodes De Synthèse
The synthesis of 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane involves the reaction of tetramethylcyclotetrasiloxane with butyllithium in the presence of a catalyst. The reaction produces 2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane and lithium butoxide as a byproduct. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted side products.
Propriétés
Numéro CAS |
14685-29-1 |
|---|---|
Nom du produit |
2,4,6,8-Tetrabutyl-2,4,6,8-tetramethylcyclotetrasiloxane |
Formule moléculaire |
C20H48O4Si4 |
Poids moléculaire |
464.9 g/mol |
Nom IUPAC |
2,4,6,8-tetrabutyl-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C20H48O4Si4/c1-9-13-17-25(5)21-26(6,18-14-10-2)23-28(8,20-16-12-4)24-27(7,22-25)19-15-11-3/h9-20H2,1-8H3 |
Clé InChI |
WRMMUMWFPNLNGA-UHFFFAOYSA-N |
SMILES |
CCCC[Si]1(O[Si](O[Si](O[Si](O1)(C)CCCC)(C)CCCC)(C)CCCC)C |
SMILES canonique |
CCCC[Si]1(O[Si](O[Si](O[Si](O1)(C)CCCC)(C)CCCC)(C)CCCC)C |
Point d'ébullition |
291.0 °C |
Autres numéros CAS |
14685-29-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




